2,2-Dimethyl-3-(piperidin-3-yl)propanamide
Description
2,2-Dimethyl-3-(piperidin-3-yl)propanamide is a synthetic small molecule characterized by a central propanamide backbone substituted with two methyl groups at the C2 position and a piperidin-3-yl moiety at the C3 position. Its synthesis involves sequential reactions, including the attachment of a triazole moiety and subsequent hydroxylamine treatment to form the hydroxamic acid group critical for HDAC inhibition . Structural confirmation relies on ¹H and ¹³C NMR spectroscopy, with key signals at δ 10.15 ppm (OH oximes) and δ 173.8–174.9 ppm (carbonyl groups) .
Properties
IUPAC Name |
2,2-dimethyl-3-piperidin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-10(2,9(11)13)6-8-4-3-5-12-7-8/h8,12H,3-7H2,1-2H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUQVCCRZBSYAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCNC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820647-84-4 | |
| Record name | 2,2-dimethyl-3-(piperidin-3-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(piperidin-3-yl)propanamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.
Introduction of the Amide Group: The amide group can be introduced by reacting the piperidine derivative with 2,2-dimethylpropanoyl chloride in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of 2,2-Dimethyl-3-(piperidin-3-yl)propanamide may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(piperidin-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(piperidin-3-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(piperidin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Antiproliferative Activity
The antiproliferative efficacy of 2,2-dimethyl-3-(piperidin-3-yl)propanamide derivatives has been compared to structurally related compounds. Key analogues include:
Key Structural Determinants of Activity
Hindered Hydroxyisobutyramide Groups : Compound 18 demonstrates that steric hindrance at the hydroxyisobutyramide moiety enhances binding to HDACs, leading to broad-spectrum antiproliferative activity across multiple cancer cell lines .
Chlorophenyl and Hydrazide Substituents : The 4-chlorophenyl group in 16c increases lipophilicity and target affinity, while the hydrazide linker improves solubility and metabolic stability .
Triazole and Oxadiazole Moieties : Derivatives like 8 and 11 incorporate triazole rings, which facilitate π-π stacking interactions with HDAC active sites, enhancing inhibitory potency .
Comparison with Non-Antiproliferative Propanamides
While 2,2-dimethyl-3-(piperidin-3-yl)propanamide is primarily studied for oncology, other propanamides like N-propyl propanamide and N-methyl propanamide are used industrially as solvents or intermediates, lacking significant bioactivity .
Biological Activity
2,2-Dimethyl-3-(piperidin-3-yl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and applications based on a review of diverse research findings.
Chemical Structure and Properties
The chemical structure of 2,2-Dimethyl-3-(piperidin-3-yl)propanamide includes:
- A piperidine ring, which contributes to its biological activity.
- A propanamide backbone with two methyl groups on the second carbon, enhancing its steric properties.
The molecular formula is with a molecular weight of approximately 183.28 g/mol.
The biological activity of 2,2-Dimethyl-3-(piperidin-3-yl)propanamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can function as:
- Enzyme Inhibitor : It binds to the active sites of enzymes, inhibiting their activity.
- Receptor Modulator : It may act as an agonist or antagonist depending on the receptor type involved.
Biological Activities
Research indicates that 2,2-Dimethyl-3-(piperidin-3-yl)propanamide exhibits several significant biological activities:
1. Anticancer Activity
Studies have shown that derivatives related to this compound can inhibit the proliferation of cancer cells. For example:
- In vitro studies demonstrated that related compounds exhibited antiproliferative effects against HeLa cells with IC50 values ranging from 0.69 mM to 11 mM .
- Mechanism : Apoptotic activity was confirmed through DNA fragmentation assays, indicating that these compounds promote programmed cell death in cancer cells .
2. Analgesic and Anti-inflammatory Effects
Preliminary investigations suggest potential analgesic and anti-inflammatory properties. The compound's ability to modulate pain pathways could make it a candidate for further therapeutic development in pain management.
3. Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against various pathogens:
- Minimum Inhibitory Concentration (MIC) values ranged from 4.69 µM to 156.47 µM against different bacterial strains including E. coli and S. aureus.
- These findings suggest a broad-spectrum antimicrobial potential .
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
